molecular formula C15H22NO2+ B11585569 1-[4-(Methoxycarbonyl)benzyl]-1-methylpiperidinium

1-[4-(Methoxycarbonyl)benzyl]-1-methylpiperidinium

Cat. No.: B11585569
M. Wt: 248.34 g/mol
InChI Key: VJADTEWNRGYKDX-UHFFFAOYSA-N
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Description

1-{[4-(METHOXYCARBONYL)PHENYL]METHYL}-1-METHYLPIPERIDIN-1-IUM is a complex organic compound with a unique structure that includes a piperidinium core substituted with a methoxycarbonylphenyl group

Preparation Methods

The synthesis of 1-{[4-(METHOXYCARBONYL)PHENYL]METHYL}-1-METHYLPIPERIDIN-1-IUM typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-(methoxycarbonyl)benzyl chloride with 1-methylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{[4-(METHOXYCARBONYL)PHENYL]METHYL}-1-METHYLPIPERIDIN-1-IUM undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinium nitrogen or the benzyl carbon, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydroxide, potassium carbonate), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride).

Scientific Research Applications

1-{[4-(METHOXYCARBONYL)PHENYL]METHYL}-1-METHYLPIPERIDIN-1-IUM has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{[4-(METHOXYCARBONYL)PHENYL]METHYL}-1-METHYLPIPERIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes.

Comparison with Similar Compounds

1-{[4-(METHOXYCARBONYL)PHENYL]METHYL}-1-METHYLPIPERIDIN-1-IUM can be compared with other similar compounds, such as:

    4-Methoxycarbonylphenylboronic acid: This compound has a similar methoxycarbonylphenyl group but differs in its boronic acid functionality.

    4-Methoxycarbonylphenylboronic acid pinacol ester: This ester derivative also contains the methoxycarbonylphenyl group but is used in different synthetic applications.

    4-Carbomethoxyphenylboronic acid: Another related compound with similar structural features but different chemical reactivity.

The uniqueness of 1-{[4-(METHOXYCARBONYL)PHENYL]METHYL}-1-METHYLPIPERIDIN-1-IUM lies in its piperidinium core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H22NO2+

Molecular Weight

248.34 g/mol

IUPAC Name

methyl 4-[(1-methylpiperidin-1-ium-1-yl)methyl]benzoate

InChI

InChI=1S/C15H22NO2/c1-16(10-4-3-5-11-16)12-13-6-8-14(9-7-13)15(17)18-2/h6-9H,3-5,10-12H2,1-2H3/q+1

InChI Key

VJADTEWNRGYKDX-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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